![molecular formula C18H18N2O B14432531 1-[(Diphenylmethylidene)amino]-3,3-dimethylazetidin-2-one CAS No. 79289-47-7](/img/structure/B14432531.png)
1-[(Diphenylmethylidene)amino]-3,3-dimethylazetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Diphenylmethylidene)amino]-3,3-dimethylazetidin-2-one is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a diphenylmethylidene group attached to an azetidinone ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Diphenylmethylidene)amino]-3,3-dimethylazetidin-2-one typically involves the condensation of diphenylmethylideneamine with 3,3-dimethylazetidin-2-one. This reaction is often carried out under controlled conditions to ensure high yield and purity of the product. Common reagents used in this synthesis include strong acids or bases to catalyze the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and concentration of reactants, to achieve efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
1-[(Diphenylmethylidene)amino]-3,3-dimethylazetidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The azetidinone ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the azetidinone ring under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of substituted azetidinones.
Aplicaciones Científicas De Investigación
1-[(Diphenylmethylidene)amino]-3,3-dimethylazetidin-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[(Diphenylmethylidene)amino]-3,3-dimethylazetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(Diphenylmethylidene)amino]cyclopropane-1-carbonitrile
- 1-[(Diphenylmethylidene)amino]-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates
Uniqueness
1-[(Diphenylmethylidene)amino]-3,3-dimethylazetidin-2-one is unique due to its specific structural features, such as the azetidinone ring and diphenylmethylidene group. These features confer distinct chemical properties and reactivity, making it a valuable compound for various scientific applications.
Propiedades
Número CAS |
79289-47-7 |
|---|---|
Fórmula molecular |
C18H18N2O |
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
1-(benzhydrylideneamino)-3,3-dimethylazetidin-2-one |
InChI |
InChI=1S/C18H18N2O/c1-18(2)13-20(17(18)21)19-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3 |
Clave InChI |
RGKJSXSWKAEJMJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(C1=O)N=C(C2=CC=CC=C2)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


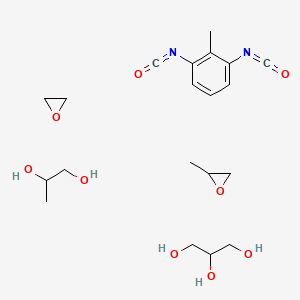
![6-[2-(2,6-Dimethylphenyl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14432459.png)

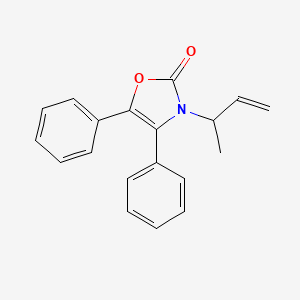
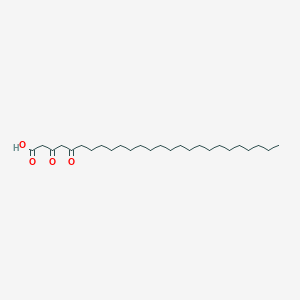

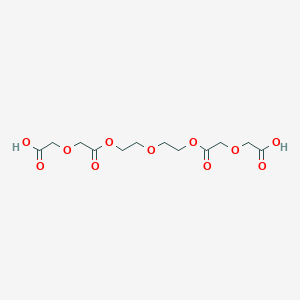
phosphane](/img/structure/B14432490.png)
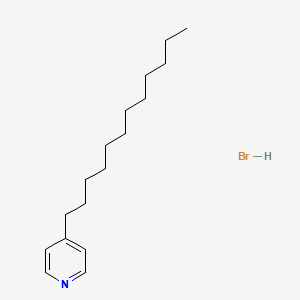

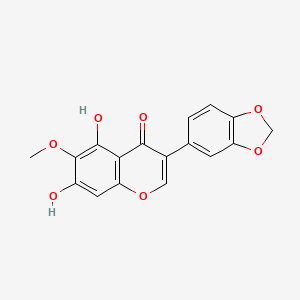
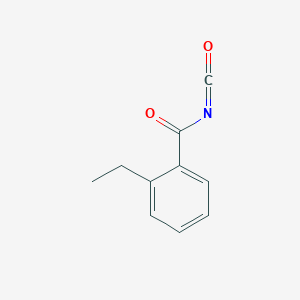

![(4R)-4-[2-(benzenesulfonyl)ethyl]-2,2,4-trimethyl-1,3-dioxolane](/img/structure/B14432521.png)
